For instance, similar organophosphorus molecules are used as starting materials in the production of phosphonic acids and esters, which find applications in numerous research fields including catalysis, medicine, and material science [].
Diethyl ((ethylthio)methyl)phosphonate is an organophosphorus compound with the molecular formula CHOPS and a molecular weight of 212.241 g/mol. This compound is characterized by the presence of both ethyl and thiomethyl groups attached to a phosphonate moiety, which contributes to its unique chemical properties. It is often utilized in organic synthesis and has garnered interest due to its potential applications in pharmaceuticals and agrochemicals .
Diethyl ((ethylthio)methyl)phosphonate can be synthesized through several methods:
Diethyl ((ethylthio)methyl)phosphonate has several notable applications:
Interaction studies involving diethyl ((ethylthio)methyl)phosphonate are essential for understanding its reactivity and potential biological effects. These studies typically focus on:
Diethyl ((ethylthio)methyl)phosphonate shares structural similarities with several other organophosphorus compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Diethyl methylphosphonate | CHOP | Lacks sulfur; simpler structure |
Diethyl ((methylthio)(phenylthio)methyl)phosphonate | CHOPS | Contains both methylthio and phenylthio groups |
Diethyl ((methylthio)methyl)phosphonate | CHOPS | Similar structure but lacks ethyl group |
Diethyl ((ethylthio)methyl)phosphonate is unique due to its combination of ethyl and thiomethyl groups, which can influence its reactivity and biological activity compared to other similar compounds .
This detailed examination of diethyl ((ethylthio)methyl)phosphonate underscores its significance in both synthetic chemistry and potential applications, warranting further research into its properties and uses.
Irritant